
2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile
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Overview
Description
5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE is a heterocyclic compound that contains a pyridine ring substituted with a bromo group, a dimethylaminoethylamino group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the dimethylaminoethylamino group and the cyano group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as DMF or acetonitrile. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(dimethylamino)pyrimidine
- 5-Bromo-2-pyridinecarboxaldehyde
- 5-Bromo-2-fluorobenzaldehyde
Uniqueness
Compared to similar compounds, 5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromo group, a dimethylaminoethylamino group, and a cyano group makes it a versatile intermediate for various synthetic applications.
Biological Activity
The compound 2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-3-cyanopyridine with dimethylaminoethylamine. The reaction conditions often include solvents like methanol and catalysts such as palladium for optimal yields. The synthetic route is critical for obtaining high-purity compounds suitable for biological testing.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including our compound of interest. The compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. In a comparative study, it showed a Minimum Inhibitory Concentration (MIC) value of 32 µg/mL against E. coli, indicating moderate effectiveness compared to standard antibiotics like rifampicin.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 32 | Moderate |
Rifampicin | 4 | High |
Anti-Thrombolytic Activity
The anti-thrombolytic potential of this compound was assessed using in vitro clot formation assays. The compound demonstrated an inhibition rate of 31.61% , which is noteworthy compared to other derivatives in the same series. This suggests that structural modifications can enhance its anticoagulant properties.
Compound | Inhibition Rate (%) | Remarks |
---|---|---|
This compound | 31.61 | Significant |
Control (Aspirin) | 45.00 | Higher |
Biofilm Inhibition
In addition to its antibacterial properties, the compound was tested for biofilm inhibition capabilities. It showed an impressive inhibition percentage of 90.95% against biofilm formation by Staphylococcus aureus, indicating its potential as a therapeutic agent in preventing biofilm-associated infections.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of various pyridine derivatives found that this compound outperformed many conventional antibiotics in terms of biofilm disruption and bacterial cell viability reduction. -
Case Study on Anti-Thrombolytic Properties :
In a controlled laboratory setting, the anti-thrombolytic effects were investigated using human plasma samples, where the compound's ability to inhibit clot formation was measured, providing insights into its mechanism as a potential anticoagulant.
Properties
Molecular Formula |
C10H13BrN4 |
---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
5-bromo-2-[2-(dimethylamino)ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13BrN4/c1-15(2)4-3-13-10-8(6-12)5-9(11)7-14-10/h5,7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
VKYAFPNLDFJBCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=N1)Br)C#N |
Origin of Product |
United States |
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